molecular formula C3H6O B1205548 Oxetane CAS No. 503-30-0

Oxetane

Cat. No.: B1205548
CAS No.: 503-30-0
M. Wt: 58.08 g/mol
InChI Key: AHHWIHXENZJRFG-UHFFFAOYSA-N
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Description

Oxetane, a four-membered oxygen-containing heterocycle, has emerged as a pivotal structural motif in medicinal chemistry and materials science. Its incorporation into drug candidates is supported by over 6,007 patents and 198 peer-reviewed articles, highlighting its role in optimizing pharmacokinetic (PK) properties such as lipophilicity (LogD), solubility, and metabolic stability . The 3,3-disubstituted this compound configuration is particularly favored due to its synthetic tractability and enhanced stability compared to other substitution patterns . This compound’s unique polarity and three-dimensional structure allow it to mimic carbonyl groups and gem-dimethyl moieties, offering improved physicochemical profiles in drug design .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Esters

Oxetane ethers exhibit superior stability compared to esters, which are prone to hydrolysis under physiological conditions. In a direct comparison:

  • Basic Conditions : Esters showed 36% recovery in 1 M NaOH, while this compound ethers remained fully intact .
  • Acidic Conditions : this compound ethers demonstrated stability in 1 M HCl at 37°C, whereas esters degraded significantly under basic or nucleophilic conditions .
  • Reductive Environments : LiBH4 reduced esters (13% recovery) but left this compound ethers unaffected .

Table 1: Stability of this compound Ethers vs. Esters

Condition This compound Ether Recovery Ester Recovery
1 M NaOH (RT) 100% 36%
1 M HCl (37°C, 24 h) 100% 100%*
LiBH4 (Reduction) 100% 13%

*Esters stable in acidic conditions but degrade in basic/nucleophilic environments .

Comparison with Ketones

Oxetanes serve as bioisosteres for ketones, offering similar hydrogen-bonding capacity and polarity but with enhanced metabolic stability. Key findings include:

  • Lipophilicity : Oxetanes reduced measured LogD by an average of 0.81 units compared to methylene or cyclobutyl groups. However, in the p-methoxyphenyl series, oxetanes decreased LogD by 0.30 units versus ketones, indicating context-dependent effects .
  • Physicochemical Properties : Replacing ketones with oxetanes in γ-secretase inhibitors improved hepatic clearance (e.g., compound 38t showed CLHEP of 0.2 mL/min/kg in humans vs. 3.5 mL/min/kg for ketone analogs) .

Table 2: LogD Comparison of Oxetanes and Analogues

Compound Type Average LogD (pH 7.4)
This compound 3.4
Ketone 4.2
Gem-Dimethyl 4.5

Data from matched molecular pair analyses .

Comparison with Azetidines

Azetidines (four-membered nitrogen-containing rings) share structural similarities with oxetanes but differ in electronic properties. While both motifs enhance metabolic stability, azetidines are more susceptible to ring-opening under acidic conditions. For example, secondary alcohol this compound ethers showed 77% recovery after 1 hour at 37°C in acidic media, whereas azetidine analogs degraded more rapidly . Additionally, oxetanes are less basic, reducing off-target interactions in drug candidates .

Comparison with Epoxides

In material science, this compound-based coatings outperform epoxide systems in hardness, adhesion, and antistain properties. A formulation containing 60% C1 prepolymer, 16% TMPO (monofunctional this compound), and 24% DOX (difunctional this compound) achieved superior flexibility and pencil hardness compared to epoxy analogs . Epoxides also exhibit higher toxicity and reactivity, limiting their use in biological applications .

Comparison with Gem-Dimethyl and Cyclobutyl Groups

Oxetanes replace gem-dimethyl groups to enhance aqueous solubility (4- to 4,000-fold improvement) and reduce metabolic degradation rates . Cyclobutyl groups, while conformationally rigid, increase lipophilicity (LogD ~4.5) compared to oxetanes (LogD ~3.4) . In Taxol analogs, the this compound D-ring rigidifies the core structure, but some derivatives without the this compound retain bioactivity, suggesting functional group compensation .

Metabolic Stability and Enzymatic Hydrolysis

Oxetanes are substrates for human microsomal epoxide hydrolase (mEH), with hydrolysis rates influenced by adjacent substituents. For example, benzylic nitrogen proximity or methyl groups near the this compound enhance mEH-mediated ring-opening . Despite this, oxetanes like 38t exhibit low in vitro metabolism (CLHEP = 0.2 mL/min/kg in humans), outperforming ketone and gem-dimethyl analogs .

Challenges and Limitations

  • Synthetic Complexity : 3,3-Disubstituted oxetanes require specialized methods, limiting their adoption compared to simpler motifs like esters .
  • Metabolic Vulnerability : Despite overall stability, oxetanes are susceptible to mEH-mediated hydrolysis in specific structural contexts .

This compound’s versatility in modulating drug-like properties and material performance underscores its value across disciplines. Ongoing research aims to address synthetic challenges and expand its application as a bioisostere for diverse functional groups.

Biological Activity

Oxetane, a cyclic ether with a four-membered ring structure containing an oxygen atom, has garnered significant interest in medicinal chemistry due to its unique biological activities and potential applications as a pharmacophore. This article explores the biological activity of this compound-containing compounds (OCC), highlighting their therapeutic potential, mechanisms of action, and recent research findings.

Overview of this compound

Oxetanes are classified as high-energy oxygen-containing non-aromatic heterocycles. They are found in various natural products and exhibit a diverse range of biological activities, including antineoplastic, antiviral, antifungal, and anti-inflammatory effects. The structural properties of oxetanes allow them to interact with biological targets in unique ways, making them valuable in drug design and development.

Biological Activities

The biological activities of oxetanes can be categorized into several key areas:

  • Antineoplastic Activity : this compound-containing metabolites have shown promise in cancer treatment. For instance, compounds derived from microorganisms exhibit significant cytotoxicity against various human cancer cell lines, inhibiting cell proliferation and inducing apoptosis .
  • Antiviral Properties : Some this compound derivatives demonstrate antiviral activity against arboviruses, which are known to cause diseases such as dengue fever and Zika virus. These compounds may inhibit viral replication or enhance host immune responses .
  • Antifungal Effects : Research indicates that certain oxetanes possess antifungal properties, potentially serving as leads for developing new antifungal agents .
  • Anti-inflammatory and Immunomodulatory Effects : Oxetanes have been identified as modulators of inflammation and immune responses. They may act as angiogenesis inhibitors and respiratory analeptics, contributing to their therapeutic potential in treating conditions like rheumatoid arthritis and asthma .

Structure-Activity Relationship (SAR)

The incorporation of the this compound ring into various chemical frameworks can significantly influence their biological activity. Recent studies have focused on the structure-activity relationship (SAR) of this compound-containing compounds:

  • Cytotoxicity Studies : A series of this compound analogues were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 and MDA-MB-231. Some analogues exhibited micromolar cytotoxicity, indicating their potential as anticancer agents .
  • Mechanism of Action : Research has shown that certain this compound derivatives can inhibit tubulin polymerization, a crucial process in cell division. This mechanism is particularly relevant for compounds designed to disrupt cancer cell growth .

Case Study 1: Antineoplastic Activity

A study investigated the biological evaluation of new this compound-containing analogues derived from indole structures. Among the synthesized compounds, several demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value as low as 0.47 μM. These findings suggest that specific substitutions on the this compound ring can enhance anticancer activity .

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral properties of oxetanes against arboviruses. The study highlighted that certain OCC exhibited significant inhibition of viral replication in vitro, paving the way for further development of antiviral therapeutics based on the this compound scaffold .

Table 1: Predicted Biological Activities of this compound-Containing Compounds

Activity TypeConfidence Level
Angiogenesis Inhibitor0.925
Antineoplastic0.932
Antiviral (Arbovirus)0.584
Anti-inflammatory0.923
AntifungalNot Specified

Table 2: Cytotoxicity of Selected this compound Analogues

CompoundCell LineIC50 (μM)
5cMCF-70.47
5hMDA-MB-2311.2
5kPANC-12.3

Scientific Research Applications

Medicinal Chemistry Applications

Oxetanes have emerged as valuable motifs in drug discovery due to their unique structural properties. They are recognized for their ability to act as isosteres of carbonyl groups, which can enhance the pharmacological profiles of drug candidates.

1.1. Structural Benefits

  • Low Molecular Weight : Oxetanes contribute to the overall reduction in molecular weight of drug compounds, which is often desirable for enhancing bioavailability.
  • High Polarity : The polar nature of oxetanes can improve solubility in aqueous environments, facilitating better absorption in biological systems.
  • Three-Dimensionality : Their rigid structure can provide a better fit within target biological receptors, potentially increasing binding affinity.

1.2. Clinical Candidates

Recent studies have identified several oxetane-containing compounds currently undergoing clinical trials:

  • Crenolanib : Developed for treating various cancers, including acute myeloid leukemia.
  • Fenebrutinib : Aimed at treating multiple sclerosis.
  • Ziresovir : Targeted for respiratory syncytial virus treatment.
  • Lanraplenib : For lupus membranous nephropathy.
  • Danuglipron : A diabetes treatment candidate.

These compounds highlight the growing interest and application of oxetanes in therapeutic contexts .

1.3. Case Studies

A review of literature from 2017 to 2022 reveals that this compound motifs have been incorporated into over 6000 patents with reported biological activity. Notably, 38 medicinal chemistry campaigns identified oxetanes as promising structures due to their ability to enhance solubility and metabolic stability while reducing lipophilicity .

Industrial Applications

Beyond medicinal chemistry, oxetanes have found utility in various industrial applications, particularly as components in resins and coatings.

2.1. Adhesive Technologies

This compound-based adhesives are noted for their exceptional durability and bond strength, making them suitable for demanding environments such as aerospace and automotive industries. These adhesives cure quickly, reducing production times while maintaining high performance under stress .

2.2. Industrial Coatings

Coatings incorporating oxetanes offer improved resistance to UV degradation, corrosion, and abrasion. They enhance adhesion to challenging substrates and prolong the lifespan of coated products, thus minimizing maintenance needs .

2.3. Data Summary

Application AreaBenefitsExamples
AdhesivesHigh bond strength, quick curingAerospace adhesives
CoatingsUV resistance, corrosion protectionIndustrial machinery coatings
Ink FormulationsImproved drying times and color vibrancyPrinting inks
3D Printing MaterialsEnhanced material propertiesAdvanced printing filaments

Q & A

Basic Research Questions

Q. How does the introduction of a 3-substituted oxetane ring influence the physicochemical properties of drug candidates?

  • Methodological Answer : Incorporate this compound at the 3-position of molecular scaffolds to avoid stereocenter formation while improving solubility and metabolic stability. Assess lipophilicity (logP) via HPLC, solubility via shake-flask assays, and metabolic stability using human liver microsomes. Compare analogs with/without this compound to quantify property shifts. 3-Substituted oxetanes reduce oxidative metabolism by lowering lipophilicity and unfavorable CYP450 interactions .

Q. What experimental conditions are critical for synthesizing this compound ethers with high stability?

  • Methodological Answer : Optimize Brønsted acid catalysis for alkylation reactions. Validate stability under acidic (1 M HCl, 37°C), basic (1 M NaOH, RT), and nucleophilic (NaI/acetone) conditions via recovery assays (e.g., HPLC or NMR). Avoid prolonged acidic exposure for secondary alcohol oxetanes, as carbocation re-formation reduces stability. Prioritize tertiary this compound ethers for in vivo applications due to superior stability .

Q. How can this compound-based macrocycles be synthesized with high efficiency?

  • Methodological Answer : Utilize cationic or anionic ring-opening polymerization (ROP) with bifunctional organocatalysts (e.g., B4 catalyst). Monitor molar mass via GPC and confirm living polymerization kinetics. Central placement of this compound in peptide backbones induces turns (validated by NOE NMR), enhancing macrocyclization yields .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s role as a hydrogen-bond acceptor versus a structural rigidifier in taxane analogs?

  • Methodological Answer : Perform energy decomposition analysis (EDA) on Taxol-oxetane analogs using molecular docking and microtubule binding assays (Ki estimation). Compare bioactivity of this compound-containing vs. seco-derivatives. While this compound rigidifies the core and acts as an H-bond acceptor, its absence can be compensated by alternative functional groups (e.g., epothilone-like motifs) .

Q. How do steric and electronic factors affect this compound ring-opening reactions in medicinal chemistry?

  • Methodological Answer : Design this compound derivatives with varying substituents (e.g., electron-withdrawing vs. donating groups). Track ring-opening kinetics under nucleophilic (e.g., glutathione analogs) or acidic conditions via LC-MS. Use DFT calculations to model transition states and correlate steric bulk (e.g., 3,3-disubstituted oxetanes) with reaction barriers .

Q. What methodologies reconcile conflicting data on this compound’s metabolic stability in γ-secretase inhibitors?

  • Methodological Answer : Conduct comparative metabolism studies using CYP3A4 isoforms and human hepatocytes. For 3-substituted oxetanes, measure intrinsic clearance (CLint) and correlate with logD. Validate in vivo via Aβ reduction assays in animal models. Prioritize 3-substituted over 2-substituted isomers to minimize oxidative degradation .

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting stability data for this compound ethers under varying pH conditions?

  • Methodological Answer : Construct recovery rate tables (e.g., Table 3 from ) comparing this compound ethers vs. esters. Apply ANOVA to assess significance of pH/temperature effects. Use Arrhenius plots to model degradation kinetics. Secondary alcohols require time-resolved NMR to detect carbocation intermediates.

ConditionThis compound Ether RecoveryEster Recovery
1 M HCl, 37°C, 24 h100%100%
1 M NaOH, RT, 24 h100%36%

Q. What statistical approaches validate this compound’s impact on polymer molar mass in ROP?

  • Methodological Answer : Compare theoretical vs. experimental molar mass (Đ = Mw/Mn) via GPC. Use linear regression to confirm living polymerization behavior. For B4-catalyzed polyoxetanes, report TOF (turnover frequency) and correlate with catalyst loading (e.g., 600 kg/mol achieved at 0.1 mol% B4) .

Q. Experimental Design

Q. How to design a SAR study optimizing this compound-containing γ-secretase inhibitors for reduced CYP3A4 metabolism?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with cyclic ethers (tetrahydropyran, tetrahydrofuran, this compound) at varying positions.
  • Step 2 : Measure logD and microsomal stability (HLM t1/2).
  • Step 3 : Perform CYP3A4 inhibition assays and metabolite ID (HR-MS/MS).
  • Step 4 : Prioritize 3-substituted oxetanes with CLint < 10 μL/min/mg for in vivo testing .

Q. What controls are essential when assessing this compound’s turn-inducing effects in peptide macrocycles?

  • Methodological Answer : Include backbone-linear analogs and D-seco derivatives as negative controls. Use NOESY NMR to detect dNN(i, i+2) and daN(i, i+2) correlations. Validate macrocyclization yields (HPLC) and correlate with this compound placement (central vs. terminal) .

Q. Contradiction Management

Q. How to address literature discrepancies on this compound’s necessity in Taxol-like bioactivity?

  • Methodological Answer : Reconcile data by testing seco-D-ring Taxol analogs in microtubule polymerization assays. Use molecular dynamics to compare binding modes of this compound-containing vs. This compound-free analogs. Highlight alternative pharmacophores (e.g., epothilone’s macrocycle) that achieve similar bioactivity without this compound .

Properties

IUPAC Name

oxetane
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InChI

InChI=1S/C3H6O/c1-2-4-3-1/h1-3H2
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InChI Key

AHHWIHXENZJRFG-UHFFFAOYSA-N
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Canonical SMILES

C1COC1
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Molecular Formula

C3H6O
Record name 1,3-PROPYLENE OXIDE
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Related CAS

25722-06-9
Record name Polyoxetane
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DSSTOX Substance ID

DTXSID8025969
Record name 1,3-Propylene oxide
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Molecular Weight

58.08 g/mol
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Physical Description

1,3-propylene oxide is a clear, colorless liquid with an agreeable aromatic odor. (NTP, 1992), Colorless liquid with an agreeable aromatic odor; [CAMEO]
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Boiling Point

122 °F at 760 mmHg (NTP, 1992), 48 °C @ 750 mm Hg
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Flash Point

-19 °F (NTP, 1992), -28 °C
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), SOL IN ALL PROPORTIONS OF WATER, ALCOHOL; SOL IN ETHER; VERY SOL IN ACETONE, ORGANIC SOLVENTS, In water, miscible.
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Density

0.893 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.8930 @ 25 °C/4 °C
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Vapor Pressure

324.0 [mmHg], 324 mm Hg @ 25 °C
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Color/Form

Oil

CAS No.

503-30-0
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.